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Introduction

Interleukin-23 (IL-23) is a heterodimeric cytokine that has emerged as a "master regulator” in
the pathogenesis of several chronic inflammatory and autoimmune diseases, including
psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1] Composed of a unique p19
subunit and a p40 subunit shared with IL-12, IL-23 is crucial for the differentiation, survival, and
expansion of T helper 17 (Th17) cells and other immune cells like innate lymphoid cells (ILCs).
[2][3] These cells, in turn, produce pro-inflammatory cytokines such as IL-17 and IL-22, which
drive tissue inflammation and pathology.[2][4]

Animal models are indispensable tools for investigating the in vivo role of the IL-23/IL-17 axis
and for the preclinical evaluation of therapeutic agents that block IL-23 signaling.[5][6] These
models allow for the controlled study of disease mechanisms and the assessment of drug
efficacy, pharmacokinetics, and pharmacodynamics. This document provides detailed protocols
and summarized data for common animal models used in IL-23 blockade experiments.

IL-23 Sighaling Pathway

IL-23 exerts its function by binding to a heterodimeric receptor complex on the surface of target
immune cells. This complex consists of the IL-12 receptor beta 1 (IL-12R[31) subunit and the IL-
23-specific receptor (IL-23R) subunit.[2][4] This binding event initiates an intracellular signaling

cascade primarily through the Janus kinase (JAK) and signal transducer and activator of
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transcription (STAT) pathway. Specifically, JAK2 associated with IL-23R and TYK2 associated
with IL-12R[B1 are activated, leading to the phosphorylation and activation of STAT3.[4][7]
Activated STAT3 then translocates to the nucleus to induce the transcription of target genes,
including those for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22, as well as the
gene for the IL-23 receptor itself, creating a positive feedback loop.[2][8]
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Caption: IL-23 Signaling via the JAK-STAT Pathway.

General Experimental Workflow for IL-23 Blockade

A typical preclinical study to evaluate an IL-23 inhibitor involves several key stages, from
animal selection and disease induction to therapeutic intervention and endpoint analysis. The
workflow ensures robust and reproducible data generation for assessing the compound's
efficacy.
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Caption: General workflow for IL-23 blockade studies in animal models.
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Application Note 1: Imiquimod (IMQ)-Induced
Psoriasis Model

The topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, on mouse skin
induces a robust inflammatory response that closely mimics human plaque psoriasis.[5][9][10]
This model is characterized by key psoriatic features such as erythema (redness), scaling, and
skin thickening (acanthosis), as well as infiltration of immune cells.[11][12] Critically, the
pathogenesis is dependent on the IL-23/IL-17 axis, making it a highly relevant and widely used
model for testing anti-psoriatic drugs, including IL-23 inhibitors.[9][10][12]

Experimental Protocol: IMQ-Induced Psoriasis in Mice

¢ Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old. House in specific pathogen-free
(SPF) conditions.

e Materials:

o Imiquimod 5% cream (e.g., Aldara).

[e]

Control cream (vehicle, e.g., Vaseline or a control cream base).

o

Calipers for measuring ear and skin thickness.

o

Anti-mouse IL-23p19 neutralizing antibody or other test articles.

[¢]

Phosphate-buffered saline (PBS) for vehicle control of antibody injections.
e Procedure:

1. Animal Preparation: Anesthetize mice and shave a small area (approx. 2x2 cm) on the
dorsal back. Allow at least 24 hours for skin recovery.

2. Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream
(equivalent to 3.125 mg active ingredient) to the shaved back and right ear for 5-6
consecutive days.[9] The control group receives an equivalent amount of control cream.[5]
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3. Therapeutic Intervention: Administer the IL-23 blocking antibody (e.g., via intraperitoneal
injection) either prophylactically (starting on Day 0) or therapeutically (starting on Day 2 or
3 after IMQ application). The vehicle control group for the antibody receives PBS
injections.

4. Monitoring and Scoring:
= Monitor body weight and overall health daily.
= Measure ear and back skin thickness daily using digital calipers.

» Score the severity of skin inflammation on the back daily using a modified Psoriasis
Area and Severity Index (PASI) system, assessing erythema, scaling, and thickness on
a scale of 0 to 4 (O=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum
of these scores constitutes the total daily score.[11]

5. Terminal Analysis (Day 6 or 7):
» Euthanize mice and collect treated skin and ear tissues.
» Collect spleens and lymph nodes for immunological analysis.

» Process tissues for histology (H&E staining), cytokine analysis (QPCR, ELISA), and flow
cytometry.

Quantitative Data Summary: IL-23 Blockade in IMQ
Psoriasis Model
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Parameter

Vehicle Control

IL-23 Blockade

. Reference
Assessed (IMQ + PBS) (IMQ + anti-IL-23)
) Significant increase Reduced increase
Ear Thickness [12]
(>50%) (20-30%)
] ) Significant increase Reduced increase
Back Skin Thickness [12]
(up to 50-100%) (20-30%)
Moderate to severe Slight erythema &
PASI Score ] ] [12]
erythema & scaling scaling
Epidermal Thickness ) Significant decrease
_ Marked increase _ [12]
(Histology) vs. vehicle
Dermal Infiltration Important increase in Significant decrease [12]
(Histology) immune cells vs. vehicle
IL-17 & IL-22 Gene Significantly

Expression

Upregulated

downregulated

[°]

Application Note 2: Collagen-Induced Arthritis (CIA)
Model

Collagen-induced arthritis (CIA) is a widely used animal model for human rheumatoid arthritis
(RA).[13] Immunization of susceptible mouse strains (e.g., DBA/1) with type Il collagen
emulsified in adjuvant leads to the development of an aggressive, inflammatory polyarthritis
with features of synovitis and bone erosion.[13] Studies have shown that IL-23 is critical for the
development of CIA, particularly in the initiation phase of the disease.[14][15][16] IL-23p19
deficient mice are protected from developing CIA, highlighting the pathway's importance.[15]
[17]

Experimental Protocol: Collagen-Induced Arthritis in
Mice

e Animals: Male DBA/1 mice, 8-10 weeks old.

o Materials:
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[e]

Bovine or chicken type Il collagen (ClII).

o

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

0.1 M acetic acid.

[¢]

[e]

Anti-mouse IL-23p19 neutralizing antibody or other test articles.

Procedure:

1. Antigen Preparation: Dissolve ClIl in 0.1 M acetic acid overnight at 4°C. Emulsify the ClI
solution with an equal volume of CFA.

2. Primary Immunization (Day 0): Inject 100 pL of the emulsion intradermally at the base of
the tail.

3. Booster Immunization (Day 21): Prepare a similar emulsion of CII with IFA and administer
a 100 uL intradermal injection at the base of the tail.

4. Therapeutic Intervention:

» Prophylactic: Begin antibody administration before the clinical onset of arthritis (e.qg.,
starting day 15).[14][15]

» Therapeutic: Begin antibody administration after the first clinical signs of arthritis appear
(typically around day 25-30).

5. Monitoring and Scoring:

= Begin monitoring for signs of arthritis around Day 21, three times per week.

» Score each paw for inflammation on a scale of 0 to 4 (O=normal, 1=erythema and mild
swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=erythema
and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The
maximum score per mouse is 16.

6. Terminal Analysis:
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» At the end of the study (e.g., Day 40-50), euthanize mice.

» Collect paws/joints for histological analysis to assess inflammation, cartilage damage,
and bone erosion.

» Collect blood serum to measure levels of anti-ClI antibodies (IgG1, 1gG2a) and
cytokines.[14]

» Collect draining lymph nodes for ex vivo cell stimulation and cytokine analysis.

Quantitative Data Summary: IL-23 Blockade in CIA
Model

Vehicle Prophylactic Therapeutic
Parameter . .
Control (CIA + anti-IL-23 anti-1L-23 Reference
Assessed
PBS) Treatment Treatment
- Significantly No significant
Arthritis Score ) L
(Mean) High (e.g., 8-12) suppressed amelioration of [14][15][16]
ean
disease severity disease
Disease Significantly No significant
_ ~80-100% [14][15]
Incidence reduced effect
Anti-Cll IgG1 Significantl Not significantl
J Elevated J Y , ¥ d [14][16]
Levels lower different
Anti-Cll IgG2a Not significantly
Elevated Lower ] [14][16]
Levels different
Synovial IL-17A Not significantly
) Elevated Markedly lower ) [14][16]
Expression different
) Prevented/Reduc
Bone Destruction  Present q Not prevented [31[13]
e

Note: The efficacy of therapeutic IL-23 blockade in the CIA model is debated, with most studies
suggesting it is effective in the initiation phase but not in established disease.[13][14][15][17]
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Application Note 3: Dextran Sulfate Sodium (DSS)-
Induced Colitis Model

DSS-induced colitis is a widely used model for inflammatory bowel disease (IBD), particularly
ulcerative colitis.[18][19] Administration of DSS in drinking water damages the colonic
epithelium, allowing luminal bacteria to penetrate the mucosa and trigger a robust inflammatory
response. This model is characterized by weight loss, diarrhea, bloody stools, and mucosal
ulceration. The IL-23 pathway is implicated in the pathogenesis of IBD, and blocking this
pathway has been shown to attenuate colitis in animal models.[6][20][21]

Experimental Protocol: DSS-Induced Colitis in Mice

e Animals: C57BL/6 mice, 8-12 weeks old.
» Materials:

o Dextran sulfate sodium (DSS, molecular weight 36-50 kDa).

o Sterile drinking water.

o Anti-mouse IL-12/23 p40 neutralizing antibody or other test articles.
» Procedure:

1. Disease Induction: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive
days. Replace the DSS solution every 2-3 days. The control group receives regular
drinking water.

2. Therapeutic Intervention: Administer the IL-23 pathway blocking antibody (e.g., anti-p40)
via intraperitoneal injection, typically starting a day or two after DSS administration begins.
[18]

3. Monitoring and Scoring:
» Record body weight daily.

» Calculate a daily Disease Activity Index (DAI) score based on:
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= Weight Loss: (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)

» Stool Consistency: (0: normal; 2: loose; 4: diarrhea)

» Rectal Bleeding: (0: none; 2: occult blood positive; 4: gross bleeding)
= The DAl is the sum of these scores divided by 3.

4. Terminal Analysis (Day 8-10):

Euthanize mice and carefully excise the colon from the cecum to the anus.

Measure the colon length (shortening is a sign of inflammation).

Collect colonic tissue for histological scoring of inflammation and epithelial damage.

Isolate lamina propria lymphocytes for flow cytometry or culture.

Process tissue for cytokine measurement (e.g., IL-6, TNF-q, IL-17).

Quantitative Data Summary: IL-23 Pathway Blockade in
DSS-Induced Colitis
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. IL-12/23 p40
Parameter Vehicle Control
Blockade (DSS + Reference
Assessed (DSS + PBS) .
anti-p40)
) o Attenuated weight
Body Weight Loss Significant loss | [18][22]
0ss
Disease Activity Index ) Significantly
High (e.g., >2.5) [18][19]
(DAI) decreased
Significantl Significantly longer
Colon Length g Y g ] yiong [18]
shortened than vehicle control
) ) Severe inflammation, Reduced inflammatory
Histological Score _ L [18][20]
ulceration infiltrates and damage
Leukocyte Infiltrate High Reduced [22]
Pro-inflammatory
Increased Reduced [20]
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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